molecular formula C13H18ClN B1488347 (3-Chlorophenyl)(cyclohexyl)methanamine CAS No. 1183190-35-3

(3-Chlorophenyl)(cyclohexyl)methanamine

Cat. No. B1488347
CAS RN: 1183190-35-3
M. Wt: 223.74 g/mol
InChI Key: SYGRGHQMTLXINJ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(cyclohexyl)methanamine is a chemical compound with the CAS Number: 1183190-35-3 . It has a molecular weight of 223.75 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (3-chlorophenyl) (cyclohexyl)methanamine . The InChI code is 1S/C13H18ClN/c14-12-8-4-7-11 (9-12)13 (15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.75 . It is in liquid form .

Scientific Research Applications

1. Neuropharmacology

(3-Chlorophenyl)(cyclohexyl)methanamine is part of a distinct class of centrally-acting drugs called arylcycloalkylamines. These compounds have been studied for their neuropharmacologic properties, particularly in the context of general anesthesia (Chen, 1969).

2. Chemical Degradation of Toxic Agents

Research has explored the use of derivatives like 1-(4-Chlorophenyl))-N-hydroxymethanimine for the degradation of toxic agents like sarin and diethylchlorophosphate. These studies are crucial for developing effective countermeasures against chemical warfare agents and toxic industrial chemicals (Verma et al., 2013).

3. Photogeneration and Reactivity Studies

Photogeneration and reactivity of related aryl cations, such as those from aromatic halides including 4-chlorophenol and 4-chloroanisole, have been examined. This research aids in understanding the photochemical processes and potential applications in organic synthesis (Protti et al., 2004).

4. Crystal Structure Analysis

The crystal structure and theoretical investigations of related compounds, like those incorporating chlorophenyl groups, have been conducted. These studies provide insights into the molecular and electronic structures of these compounds, which is valuable for designing new materials and drugs (Kamaraj et al., 2021).

5. Biocatalytic Synthesis

The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system has been explored using whole-cell biocatalysts. This approach represents a green and efficient method for synthesizing specific organic compounds (Chen et al., 2021).

6. Kinetic Study of Degradation

Kinetic studies of the degradation of toxic agents like diethylchlorophosphate and sarin on carbon-supported oxime, including derivatives of (3-Chlorophenyl)(cyclohexyl)methanamine, have been conducted. This research is significant for understanding the mechanisms of detoxification and developing efficient degradation systems (Verma et al., 2012).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" .

properties

IUPAC Name

(3-chlorophenyl)-cyclohexylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGRGHQMTLXINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(cyclohexyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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